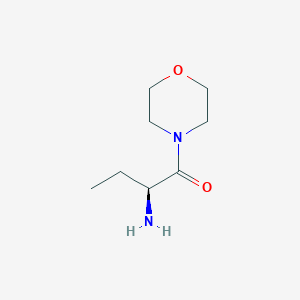

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one

Description

Contextualizing Morpholine-Containing Structures in Advanced Chemical Synthesis

The morpholine (B109124) moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence in a molecule can confer a range of desirable properties. The morpholine ring is often employed to enhance the potency and modulate the pharmacokinetic properties of a compound. nih.gov Its incorporation can lead to improved solubility and metabolic stability, attributes that are critical for the development of effective therapeutic agents. nih.gov

The versatility of the morpholine ring also lies in its synthetic accessibility, allowing for its facile introduction into a wide array of molecular frameworks. nih.gov This has led to its inclusion in numerous approved drugs and experimental compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Significance of Chiral α-Amino Ketone Scaffolds in Molecular Design

Chiral α-amino ketones are pivotal structural motifs found in a multitude of natural products and pharmaceuticals. nih.gov These scaffolds are highly valued as versatile building blocks in organic synthesis due to the presence of two reactive functional groups, the amine and the ketone, in close proximity. rsc.org The chirality at the α-carbon is often crucial for biological activity, as it dictates the three-dimensional arrangement of the molecule and its ability to interact with specific biological targets.

The development of efficient and stereoselective methods for the synthesis of chiral α-amino ketones is an active area of research. nih.gov These compounds serve as key intermediates in the synthesis of other important chiral molecules, such as amino alcohols and diamines, further highlighting their significance in the construction of complex molecular architectures. rsc.orgacs.org

Academic Rationale for Investigating Novel Building Blocks Like (2S)-2-amino-1-(morpholin-4-yl)butan-1-one

The exploration of novel chemical building blocks is a fundamental driver of innovation in chemical synthesis and drug discovery. csmres.co.uk The rationale for investigating new building blocks like this compound is multifaceted. Access to a diverse and novel collection of building blocks can accelerate drug discovery projects by providing chemists with new tools to explore chemical space and design molecules with improved properties. csmres.co.uk

The design of such building blocks is often guided by the desire to incorporate known privileged structures, such as the morpholine ring, and versatile synthetic handles, like the α-amino ketone motif, into a single, readily accessible molecule. illinois.edu This approach allows for the efficient generation of libraries of complex and diverse compounds for biological screening. The development of automated synthesis platforms further underscores the need for a robust and varied toolkit of molecular building blocks. illinois.edu

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound itself is not extensively documented in peer-reviewed literature. However, the broader fields of morpholine chemistry and α-amino ketone synthesis are vibrant areas of investigation. This suggests that while this specific compound may not have been the focus of dedicated studies, its synthesis and potential applications can be inferred from the wealth of knowledge on its constituent parts.

Several unaddressed questions remain regarding this compound, which could form the basis of future research endeavors. These include:

Synthetic Accessibility: What are the most efficient and stereoselective methods for the synthesis of this compound?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and how does this influence its reactivity and potential biological interactions?

Reactivity Profile: How does the interplay between the morpholine, amine, and ketone functional groups dictate the chemical reactivity of the molecule?

Medicinal Chemistry Applications: Could this compound serve as a valuable scaffold for the development of new therapeutic agents? What biological targets might it interact with?

Catalysis: Can the chiral nature of this compound be exploited in asymmetric catalysis, either as a ligand or a chiral auxiliary?

The investigation of these questions would not only provide valuable insights into the fundamental chemistry of this compound but also contribute to the broader understanding of how to design and utilize novel building blocks in the pursuit of new and improved chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2S)-2-amino-1-morpholin-4-ylbutan-1-one |

InChI |

InChI=1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3/t7-/m0/s1 |

InChI Key |

KCTSYDSISOQLMH-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N1CCOCC1)N |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies for α-Amino Ketones

The paramount challenge in synthesizing (2S)-2-amino-1-(morpholin-4-yl)butan-1-one lies in the precise installation of the stereocenter at the α-carbon. Modern synthetic chemistry offers a powerful toolkit of stereoselective and enantioselective methods to construct such chiral centers with high fidelity. rsc.org These strategies are broadly categorized into auxiliary-controlled, catalyst-controlled, and enzyme-controlled processes.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of an α-amino ketone, a common approach involves the use of an auxiliary to control the α-amination or α-alkylation of a carbonyl precursor.

For instance, a carboxylic acid precursor like butanoic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.orgresearchgate.net The resulting chiral imide can then undergo diastereoselective enolization followed by reaction with an electrophilic nitrogen source (e.g., an azodicarboxylate) to install the amino group. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis or aminolysis (e.g., with morpholine) cleaves the auxiliary and forms the desired amide bond, yielding the enantiomerically enriched α-amino ketone.

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Acyl Imides | Aldol, Alkylation, Amination | >95:5 | researchgate.net |

| Oppolzer's Camphorsultam | Acyl Sultams | Alkylation, Conjugate Addition | >98:2 | wikipedia.org |

| Pseudoephedrine | Amides | Alkylation | >95:5 | wikipedia.org |

Catalytic asymmetric synthesis provides a more atom-economical alternative to stoichiometric auxiliaries. This field is dominated by two major branches: metal catalysis and organocatalysis.

Metal-Catalyzed Synthesis: Transition metals such as palladium, rhodium, and copper, when complexed with chiral ligands, can catalyze a wide array of enantioselective transformations. nih.govorganic-chemistry.org A powerful strategy for α-amino ketone synthesis is the catalytic asymmetric α-amination of ketones or their enol equivalents. organic-chemistry.orgacs.org For example, a silyl (B83357) enol ether derived from 1-(morpholin-4-yl)butan-1-one could be subjected to an enantioselective amination using a chiral rhodium(II) catalyst. acs.org Another advanced approach involves the palladium-catalyzed asymmetric arylation or alkylation of α-keto imines, which are generated in situ, providing a direct route to the chiral α-amino ketone scaffold. nih.govrsc.org

Organocatalytic Synthesis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. L-proline and its derivatives have emerged as highly effective catalysts for the direct asymmetric α-amination of ketones and aldehydes. organic-chemistry.orgacs.orgnih.gov The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the proline catalyst. This enamine then reacts with an electrophilic nitrogen source, such as diethyl azodicarboxylate (DEAD), with the catalyst controlling the facial selectivity of the attack. nih.gov This method offers the advantage of being metal-free and often proceeds under mild conditions. acs.org

Table 2: Overview of Catalytic Systems for Asymmetric α-Amino Ketone Synthesis

| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Metal-Catalysis | Pd(II) / Chiral Ligand | Asymmetric Arylation of α-Keto Imines | Good to Excellent | nih.govrsc.org |

| Metal-Catalysis | Rh(II) / Chiral Carboxamidate | α-Amination of Silyl Enol Ethers | 81–91% | acs.org |

| Organocatalysis | L-Proline | Direct α-Amination of Ketones | up to 99% | organic-chemistry.org |

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. mdpi.com For chiral amine synthesis, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly powerful. nih.govnottingham.ac.uk These enzymes can convert prochiral ketones into optically pure amines with exceptionally high enantioselectivity, often exceeding 99% ee. researchgate.net

A highly efficient biocatalytic route to this compound could involve the asymmetric amination of the prochiral ketone precursor, 1-(morpholin-4-yl)butan-1-one. Using an engineered (S)-selective ω-transaminase, the amino group can be transferred from an inexpensive amine donor (like isopropylamine (B41738) or alanine) directly to the ketone, producing the desired (S)-enantiomer. scienceopen.com The main challenges in transaminase-catalyzed reactions, such as unfavorable reaction equilibria, can be overcome by using specific amine donors or by removing the ketone byproduct. nottingham.ac.ukscienceopen.com This approach aligns with the principles of green chemistry by operating under mild aqueous conditions and reducing the need for heavy metal catalysts or protecting groups. researchgate.net

Convergent and Divergent Synthetic Routes to the this compound Core

A divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. Starting from a common precursor, such as a protected (S)-2-aminobutyraldehyde, one could introduce morpholine (B109124) via reductive amination and then oxidize the intermediate to the ketone. Alternatively, the same aldehyde precursor could be reacted with a variety of other cyclic amines to generate a family of analogues, demonstrating the power of a divergent strategy for drug discovery and structure-activity relationship studies. The Petasis and Strecker reactions are classic examples of convergent, multi-component reactions that can provide rapid access to α-amino acid derivatives, which are direct precursors to the target structure. mdpi.com

Process Intensification and Scalability Studies in the Production of this compound

Process intensification refers to the development of manufacturing methods that are significantly smaller, safer, and more energy-efficient than traditional batch processes. cetjournal.it For the large-scale production of a pharmaceutical intermediate like this compound, shifting from batch reactors to continuous flow chemistry offers numerous advantages. pharmasalmanac.com

Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors. pharmasalmanac.com This setup provides superior control over reaction parameters such as temperature and mixing, which is critical for highly exothermic or fast reactions. pharmasalmanac.com The amidation step to form the final molecule, for example, could be performed in a continuous flow reactor, minimizing safety hazards and often leading to higher yields and purities. acs.org Furthermore, continuous processing reduces solvent usage and waste generation, aligning with green chemistry principles. cetjournal.itpharmafeatures.com The scalability of a flow process is also more straightforward; instead of using larger reactors, production is increased by running the system for a longer duration. pharmasalmanac.com

Table 3: Comparison of Batch vs. Continuous Flow Processing for Amide Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio | pharmasalmanac.com |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes (hold-up) | cetjournal.it |

| Scalability | Requires larger, redesigned reactors | Achieved by extending operation time ("scaling out") | pharmasalmanac.com |

| Process Control | Slower response to parameter changes | Precise and rapid control of temperature, pressure, mixing | pharmafeatures.com |

| Yield & Purity | Often lower due to side reactions and hotspots | Typically higher due to better control | pharmasalmanac.com |

Design and Synthesis of Precursor Intermediates for this compound

The efficient synthesis of the target molecule relies on the availability of high-quality starting materials. A retrosynthetic analysis of this compound identifies two primary precursors: morpholine and an enantiomerically pure C4 chiral building block derived from (S)-2-aminobutanoic acid.

Morpholine Synthesis: While morpholine is a commodity chemical, substituted morpholines often require dedicated synthesis. General methods include the cyclization of amino alcohols or the reaction of diamines with diols. nih.govorganic-chemistry.org

(S)-2-Aminobutanoic Acid Derivatives: This non-proteinogenic amino acid is the key source of chirality. It can be accessed through various asymmetric methods, including the alkylation of chiral glycine (B1666218) enolate equivalents or the asymmetric hydrogenation of dehydroamino acid precursors. nih.govacs.org Once obtained, the amino acid can be activated for coupling with morpholine. This typically involves converting the carboxylic acid to a more reactive species, such as an acid chloride, an activated ester, or by using standard peptide coupling reagents (e.g., HATU, HOBt). These activated intermediates can then be reacted with morpholine to form the final amide bond.

Chemical Reactivity and Derivatization Strategies of 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One

Functionalization of the Primary Amine Group

The primary amine in (2S)-2-amino-1-(morpholin-4-yl)butan-1-one serves as a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. This reactivity allows for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation and N-Arylation Reactions

The primary amine can undergo nucleophilic substitution reactions with alkyl and aryl halides to yield secondary and tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions. For substrates containing both an amine and a hydroxyl group, protection of the nitrogen with a sterically hindered group like trityl or benzyl (B1604629) can prevent racemization at the amine stereocenter during alkylation.

Reductive amination, also known as reductive alkylation, provides an alternative and widely used method for N-alkylation. wikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org Catalytic systems, such as those employing palladium on carbon (Pd/C) with a silane (B1218182) reductant, offer a green chemistry approach to reductive amination. organic-chemistry.org

Table 1: Illustrative N-Alkylation and N-Arylation Reactions

| Alkylating/Arylating Agent | Base/Reducing Agent | Solvent | Product Type |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetonitrile | Secondary Amine |

| 2-Fluoronitrobenzene | Et₃N | DMF | Secondary Arylamine |

| Acetone | NaBH(OAc)₃ | Dichloromethane | Secondary Amine |

Amide and Sulfonamide Bond Formation in Derivatives of this compound

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, and the primary amine of the title compound is an excellent substrate for these transformations. Amide bonds are typically formed by reacting the amine with a carboxylic acid that has been activated with a coupling agent. nih.gov A variety of reagents and protocols have been developed for this purpose, with common examples including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov For sterically hindered or electron-deficient amines, the in situ formation of acyl fluorides can be an effective strategy. rsc.org

Sulfonamide synthesis is achieved by reacting the amine with a sulfonyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and proceeds under mild conditions.

Table 2: Representative Amide and Sulfonamide Coupling Reactions

| Coupling Partner | Coupling Reagent/Base | Solvent | Product Type |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | Acetamide |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Benzamide |

| Boc-L-Alanine | EDC/HOBt | DMF | Dipeptide |

| Dansyl Chloride | NaHCO₃ | Acetone/Water | Sulfonamide |

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic primary amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically rapid and proceed without the need for a catalyst. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to generate unsymmetrical ureas.

Carbamates can be synthesized by reacting the amine with a chloroformate, such as benzyl chloroformate or ethyl chloroformate, in the presence of a base. Another common method involves the reaction with a carbonyl diimidazole (CDI) activated alcohol. These reactions are crucial for the installation of common amine protecting groups like the carbobenzyloxy (Cbz) or ethoxycarbonyl groups.

Transformations of the Ketone Functionality

The ketone carbonyl group in this compound is an electrophilic center that can undergo a variety of addition and condensation reactions. Its proximity to the chiral center at the alpha-carbon can also influence the stereochemical outcome of these transformations.

Reductive Amination for Generation of Vicinal Diamines

The ketone functionality can be converted into a secondary or tertiary amine through reductive amination. wikipedia.org This process involves the reaction of the ketone with an amine in the presence of a reducing agent. wikipedia.org When the reactant amine is ammonia (B1221849) or a primary amine, the product is a vicinal diamine. This transformation is a powerful tool for introducing a second nitrogen atom into the molecule, creating a valuable scaffold for further synthetic elaboration. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to an imine or enamine that is subsequently reduced. wikipedia.org Various catalytic systems, including those based on nickel, have been developed for this purpose. wikipedia.org

Table 3: Examples of Reductive Amination of the Ketone

| Amine | Reducing Agent | Catalyst | Product Type |

|---|---|---|---|

| Ammonia | H₂ | Raney Nickel | Primary-Secondary Vicinal Diamine |

| Methylamine | NaBH₃CN | - | Secondary-Secondary Vicinal Diamine |

| Aniline | Phenylsilane | [RuCl₂(p-cymene)]₂ | Secondary-Secondary Vicinal Diamine |

Carbonyl Additions and Condensations

The ketone carbonyl can undergo nucleophilic addition with a variety of carbon and heteroatom nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds will generate tertiary alcohols. The stereochemical outcome of these additions can be influenced by the adjacent chiral center.

Condensation reactions with activated methylene (B1212753) compounds, such as malonates or cyanoacetates, can be achieved under Knoevenagel or similar conditions. These reactions lead to the formation of a new carbon-carbon double bond. Additionally, the ketone can react with amines to form enamines, which are versatile intermediates in their own right, capable of undergoing further alkylation or acylation reactions at the beta-carbon. The formation of enamino ketones from the reaction of β-dicarbonyl compounds with amines is a well-established transformation. mdpi.com

Chemical Modifications of the Morpholine (B109124) Ring System

The chemical modification of the morpholine ring in this compound is centered on the reactivity of its heteroatoms. While the endocyclic oxygen atom is generally inert to substitution, the nitrogen atom, despite being part of an amide linkage, retains a degree of reactivity that can be exploited for derivatization.

N-Substitution of the Morpholine Nitrogen

The nitrogen atom in this compound is part of a tertiary amide group. This structural feature significantly influences its reactivity. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, which reduces its nucleophilicity and basicity compared to a typical secondary amine. Consequently, reactions involving this nitrogen atom require more forcing conditions or specific catalytic activation.

Quaternization Reactions: A primary pathway for the substitution of the morpholine nitrogen in this context is through quaternization. This reaction involves the alkylation of the tertiary amide nitrogen to form a quaternary ammonium (B1175870) salt, specifically a morpholinium salt. This transformation introduces a permanent positive charge to the molecule, which can drastically alter its solubility and biological interactions. The reaction typically proceeds via an SN2 mechanism with a suitable alkylating agent.

Common reagents for this transformation include reactive alkyl halides such as methyl iodide, ethyl bromide, or benzyl bromide. The reaction would convert the neutral amide into a positively charged N-alkyl-N-acylmorpholinium halide salt.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

| Quaternization | Alkyl Halide | Methyl Iodide (CH₃I) | (2S)-2-amino-4-methyl-1-oxo-1-(morpholin-4-ium-4-yl)butan-1-ide iodide |

| Alkyl Halide | Benzyl Bromide (BnBr) | 4-benzyl-(2S)-2-amino-1-oxo-1-(morpholin-4-ium-4-yl)butan-1-ide bromide | |

| Alkyl Tosylate | Ethyl Tosylate (EtOTs) | (2S)-2-amino-4-ethyl-1-oxo-1-(morpholin-4-ium-4-yl)butan-1-ide tosylate |

N-Arylation Reactions: While challenging due to the low nucleophilicity of the amide nitrogen, N-arylation can be achieved using modern cross-coupling methodologies. These reactions typically employ transition-metal catalysts, such as palladium or copper, to facilitate the formation of a carbon-nitrogen bond between the morpholine nitrogen and an aryl group. researchgate.net Such modifications can be used to introduce various substituted phenyl, pyridyl, or other heteroaromatic rings, significantly expanding the structural diversity of the parent compound. Catalyst systems often involve a metal precursor (e.g., Pd(OAc)₂, CuI) and a specialized ligand. nih.gov

| Reaction Type | Catalyst System | Arylating Agent | Potential Product Class |

| N-Arylation | Palladium-based (e.g., Buchwald-Hartwig) | Aryl Bromide/Iodide | N-Aryl-N-acylmorpholinium salt derivatives |

| Copper-based (e.g., Ullmann coupling) | Aryl Iodide | N-Aryl-N-acylmorpholinium salt derivatives |

Theoretical Ring Expansion or Contraction Pathways

The six-membered morpholine ring is a thermodynamically stable heterocycle. Ring expansion or contraction reactions are not common and typically require specific functionalities within the molecule or high-energy inputs such as photochemistry or radical initiation. researchgate.netrsc.org These pathways are considered theoretical for this compound as they have not been experimentally demonstrated for this specific compound.

Theoretical Ring Expansion: A plausible, though hypothetical, pathway for ring expansion to a seven-membered 1,4-oxazepane (B1358080) derivative could proceed through a neighboring group participation mechanism. rsc.org This would first require the introduction of a reactive group, such as a chloromethyl substituent, on a carbon adjacent to the nitrogen. Subsequent intramolecular cyclization could form a strained aziridinium (B1262131) intermediate, which could then be opened by a nucleophile to yield the expanded seven-membered ring. rsc.org This multi-step synthetic sequence highlights the inherent stability of the morpholine ring, which does not undergo such rearrangements without prior functionalization.

Theoretical Ring Opening and Rearrangement: Computational studies on morpholine have explored ring-opening pathways initiated by radical species. researchgate.net For instance, hydrogen abstraction from a carbon atom on the ring can lead to a carbon-centered radical. In the presence of oxygen, this can initiate a cascade of reactions, including unimolecular ring-opening, to form linear adducts. researchgate.net While these studies often focus on combustion chemistry, they provide a theoretical basis for potential ring cleavage under specific radical-generating conditions. Another patented method describes the visible-light-promoted oxidative ring-opening of N-arylmorpholine derivatives via C(sp³)–C(sp³) bond cleavage to yield N-arylformamido ethyl formate (B1220265) products. google.com

Photochemical Rearrangements: Photochemical energy can be used to access high-energy intermediates that may lead to skeletal rearrangements. rsc.org While specific photochemical reactions for N-acylmorpholines are not well-documented, related heterocyclic systems can undergo rearrangements upon UV irradiation. Such a process could theoretically lead to ring contraction or the formation of isomeric structures, although the specific products are difficult to predict without detailed mechanistic and computational studies.

| Pathway | Proposed Mechanism | Required Conditions/Modifications | Potential Outcome |

| Ring Expansion | Neighboring group participation via aziridinium intermediate | Introduction of a leaving group on an adjacent carbon | 1,4-Oxazepane derivative |

| Ring Opening | Radical-initiated C-C bond cleavage | Radical initiator (e.g., via photolysis or thermolysis) | Acyclic amino ether derivatives |

| Photochemical Rearrangement | High-energy intermediate formation | UV irradiation | Isomeric heterocycles |

Application of 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One As a Chiral Building Block in Complex Chemical Synthesis

Incorporation into Peptide and Peptidomimetic Frameworks

The unique structure of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one, which combines a chiral alpha-amino acid derivative with a morpholine (B109124) cap, makes it an intriguing building block for modifying peptide structures. The morpholine group can influence solubility, metabolic stability, and conformational properties of the resulting peptide or peptidomimetic.

The incorporation of this compound into oligopeptide chains is achieved through standard solid-phase or solution-phase peptide synthesis protocols. The primary amine of the butan-1-one moiety allows for its coupling to the C-terminus of a growing peptide chain or a resin-bound amino acid. The N-terminus of the amino acid is typically protected with a standard protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to facilitate controlled, sequential addition.

The amide bond formation is generally accomplished using common coupling reagents. The choice of coupling reagent and conditions can be critical to ensure high yields and prevent racemization at the chiral center.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Description |

|---|---|

| HBTU/HOBt | A widely used combination for efficient amide bond formation with minimal side reactions. |

| HATU | A highly effective coupling reagent, particularly for sterically hindered amino acids. |

Research findings indicate that the morpholine moiety can enhance the proteolytic resistance of the resulting peptide bond, a desirable attribute for therapeutic peptides.

This compound is a valuable tool in the synthesis of conformationally restricted peptidomimetics. monash.edudoi.orglifechemicals.com The steric bulk and the defined stereochemistry of the building block can be used to induce specific secondary structures, such as turns or helices, in a peptide chain. By replacing a natural amino acid residue with this compound, chemists can lock the peptide backbone into a bioactive conformation, which can lead to enhanced receptor binding affinity and selectivity. nih.govmdpi.com

The morpholine ring itself can act as a scaffold to introduce further conformational constraints. For instance, modifications to the morpholine ring or its use as an anchor point for cyclization can lead to novel peptidomimetic structures with well-defined three-dimensional shapes.

Role in Heterocyclic Synthesis and Scaffold Assembly

Beyond peptide chemistry, the bifunctional nature of this compound makes it a useful starting material for the synthesis of more complex heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be employed with this compound to construct novel polycyclic scaffolds. The primary amine and the carbonyl group can participate in various cyclization strategies. For example, a Pictet-Spengler-type reaction could potentially be used to form a new heterocyclic ring fused to a suitable aromatic precursor.

While specific examples utilizing this compound in aza-Robinson annulation are not extensively documented in mainstream literature, the principles of this reaction suggest its potential applicability for creating fused bicyclic amide systems. nih.gov

The existing morpholine ring in this compound can serve as a foundation for the construction of more elaborate morpholine-fused heterocycles. nih.govorganic-chemistry.orgchemrxiv.org By functionalizing the alpha-carbon or the ethyl side chain, subsequent intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic systems containing the morpholine motif. These types of structures are of interest in medicinal chemistry due to the prevalence of the morpholine ring in many bioactive compounds. e3s-conferences.org

Table 2: Potential Cyclization Strategies

| Reaction Type | Reactant | Resulting Structure |

|---|---|---|

| Intramolecular Amidation | Di-functionalized precursor | Bicyclic lactam |

| Intramolecular Alkylation | Precursor with a leaving group | Fused piperazinone derivative |

Contribution to the Design and Synthesis of Advanced Pharmaceutical Intermediates

As a chiral building block, this compound is a key component in the synthesis of advanced pharmaceutical intermediates. nih.govadvancionsciences.com Its defined stereochemistry is crucial for the biological activity of many drug candidates, as different enantiomers can have vastly different pharmacological effects.

Scant Evidence for this compound in Chemical Probe and Ligand Development

Chemical probes are essential small-molecule tools used to study biological systems, and ligands are molecules that bind to specific biological targets. The development of these molecules often relies on the use of versatile chiral scaffolds that allow for the systematic exploration of chemical space to achieve desired activity and selectivity.

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Similarly, chiral amino acid derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. However, the specific combination found in this compound does not appear to have been extensively utilized or reported as a foundational structure for the generation of chemical probes or ligands targeting specific enzymes, receptors, or other biological macromolecules.

Searches of chemical and biological databases have not yielded significant research detailing the synthesis of libraries of compounds derived from this scaffold for the purpose of high-throughput screening or targeted ligand design. Consequently, there is no substantial body of evidence, such as structure-activity relationship (SAR) studies or detailed biochemical data, to report on its application in this specific area of chemical biology.

While it is conceivable that this compound could be used as a starting material for the synthesis of novel bioactive molecules, the current body of scientific literature does not provide concrete examples or the detailed research findings necessary to elaborate on its role in the development of chemical probes and ligands. Further research would be required to establish the utility of the this compound scaffold in this capacity.

Theoretical and Computational Chemistry Studies of 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One

Conformational Analysis and Potential Energy Surfaces of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one

Conformational analysis is a critical aspect of understanding the behavior of flexible molecules like this compound. It involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. longdom.org By exploring the PES, researchers can identify stable conformers (local minima) and the energy barriers between them (saddle points). longdom.orguni-muenchen.de

Quantum mechanical (QM) methods are employed to accurately calculate the electronic structure and energy of a molecule, providing reliable predictions of its geometry. uzh.chnih.govnih.gov For a molecule such as this compound, a systematic conformational search would be performed by rotating the key dihedral angles. For each resulting conformation, a geometry optimization would be carried out using a suitable QM method, such as Density Functional Theory (DFT), to find the nearest local energy minimum. mdpi.com

The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Illustrative Data Table 1: Calculated Relative Energies of a Hypothetical Set of Conformers for this compound.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 2.50 |

This hypothetical data indicates that Conformer 1 is the most stable in the gas phase. The energy differences between conformers are crucial for understanding their relative populations at a given temperature.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms. nih.govcresset-group.comnih.gov An MD simulation of this compound, typically in a solvent environment to mimic physiological conditions, would generate a trajectory of atomic positions and velocities. Analyzing this trajectory can reveal the accessible conformations and the transitions between them. tandfonline.com

The results of an MD simulation are often visualized through Ramachandran-like plots for key dihedral angles, showing the conformational preferences of the molecule.

Illustrative Data Table 2: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation of this compound.

| Dihedral Angle | Predominant Range (°) |

| φ (C-N-Cα-C) | -150 to -60 |

| ψ (N-Cα-C-N) | 120 to 180 |

| χ1 (N-Cα-Cβ-Cγ) | -80 to -40 and 40 to 80 |

This illustrative data suggests that the molecule has distinct preferences for its backbone and side-chain conformations, which can be crucial for its biological activity.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods can provide insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. numberanalytics.comunesp.brwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. taylorandfrancis.comucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The charge distribution within a molecule, often visualized using a molecular electrostatic potential (MEP) map, can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Illustrative Data Table 3: Hypothetical Frontier Molecular Orbital Energies and Dipole Moment for this compound.

| Parameter | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 3.4 |

A large HOMO-LUMO gap, as shown in this hypothetical data, would suggest that this compound is a relatively stable molecule. The MEP map would likely show a negative potential around the oxygen and nitrogen atoms, indicating these as potential sites for electrophilic attack.

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways. longdom.org This involves locating the transition state (the highest energy point along the reaction coordinate), which is a critical step in determining the reaction rate. Methods like relaxed potential energy surface scans can be employed to approximate the reaction pathway. uni-muenchen.deq-chem.comreadthedocs.io

For a molecule like this compound, one might study reactions such as N-acylation or reactions at the alpha-carbon.

Illustrative Data Table 4: Hypothetical Activation Energies for a Reaction of this compound.

| Reaction | Activation Energy (kcal/mol) |

| N-acetylation | 15.2 |

| Alpha-carbon deprotonation | 25.8 |

This illustrative data suggests that N-acetylation would be a more favorable reaction pathway than deprotonation at the alpha-carbon due to the lower activation energy.

In Silico Modeling of Molecular Interactions for Derivatives of this compound

In silico modeling encompasses a range of computational techniques used to study molecular interactions, particularly in the context of drug discovery. numberanalytics.comwisdomlib.orgnih.gov If derivatives of this compound were to be investigated as potential drug candidates, methods like molecular docking and pharmacophore modeling would be employed. ingentaconnect.combiotech-asia.org

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.

Illustrative Data Table 5: Hypothetical Docking Scores and Key Interactions for a Derivative of this compound with a Target Protein.

| Derivative | Docking Score (kcal/mol) | Key Interactions |

| Derivative A | -8.5 | Hydrogen bond with ASP-120, hydrophobic interaction with LEU-85 |

| Derivative B | -7.2 | Hydrogen bond with SER-95 |

This hypothetical data indicates that Derivative A has a more favorable predicted binding affinity for the target protein than Derivative B, and it highlights the specific amino acid residues involved in the interaction.

Ligand-Protein Docking for Theoretical Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comwjarr.com This analysis provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies are essential to identify potential protein targets and to understand its mechanism of action at an atomic level.

Given that many morpholine-containing compounds are designed as kinase inhibitors, a hypothetical docking study could explore the binding of this compound within the ATP-binding site of a kinase like Phosphatidylinositol 3-kinase (PI3K). nih.govacs.org In such a model, the morpholine (B109124) ring, a common feature in PI3K inhibitors, could act as a hinge-binder. nih.gov The oxygen atom of the morpholine is capable of forming a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region, an interaction frequently observed in crystal structures of kinase-inhibitor complexes. nih.govacs.org

Interactive Data Table: Hypothetical Docking Interactions of this compound with a Kinase Active Site

| Moiety of Ligand | Interaction Type | Potential Interacting Residue |

| Morpholine Oxygen | Hydrogen Bond | Hinge Region Amino Acid (e.g., Valine) |

| Primary Amine (-NH2) | Hydrogen Bond | Catalytic Residue (e.g., Aspartic Acid) |

| Amide Carbonyl (C=O) | Hydrogen Bond | Hinge Region Residue |

| Ethyl Group (-CH2CH3) | Hydrophobic Interaction | Hydrophobic Pocket Residues (e.g., Leucine, Isoleucine) |

This theoretical binding pose analysis provides a structural hypothesis for the compound's activity and serves as a foundational guide for future lead optimization, where modifications could be made to enhance these key interactions.

Pharmacophore Modeling and Virtual Screening Applications (Conceptual)

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound would consist of features derived from its key structural components: a hydrogen bond donor (HBD), hydrogen bond acceptors (HBA), and hydrophobic (HY) regions.

The primary amine serves as a strong HBD. The morpholine oxygen and the amide carbonyl oxygen are both prominent HBAs. The ethyl group and parts of the morpholine ring itself contribute to the hydrophobic character of the molecule. These features, positioned in a specific spatial arrangement defined by the molecule's stereochemistry, constitute its pharmacophoric fingerprint.

Interactive Data Table: Conceptual Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) |

| Hydrogen Bond Acceptor (HBA) 1 | Amide Carbonyl Oxygen |

| Hydrogen Bond Acceptor (HBA) 2 | Morpholine Oxygen |

| Hydrophobic (HY) | Ethyl Side Chain |

Once developed, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases. This process rapidly identifies other molecules that share the same essential features and are, therefore, more likely to exhibit similar biological activity. researchgate.net This approach accelerates the discovery of novel scaffolds and lead compounds, bypassing the need for extensive high-throughput screening of millions of compounds in the early stages of drug development.

Stereochemical Control and Chiral Recognition in this compound Chemistry

The stereochemistry of a drug candidate is a critical determinant of its biological activity. The "(2S)" designation in this compound indicates a specific three-dimensional arrangement of the substituents around the chiral carbon atom (the second carbon in the butane (B89635) chain). This precise spatial orientation is fundamental for effective chiral recognition by its biological target.

Biological macromolecules, such as enzymes and receptors, are inherently chiral, composed of L-amino acids. Consequently, their binding sites are asymmetric, leading to stereoselective interactions with ligands. nih.govnih.gov One enantiomer of a chiral drug often exhibits significantly higher affinity and activity than its mirror image (the (2R)-enantiomer in this case). The less active enantiomer may even be responsible for off-target effects or toxicity.

For this compound, the (S)-configuration dictates the precise positioning of the primary amine, the ethyl group, and the morpholin-4-yl)butan-1-one backbone within the protein's binding pocket. A hypothetical interaction model would posit that only the (S)-enantiomer can simultaneously place its key interacting groups—such as the hydrogen-bonding amine and the hydrophobic ethyl group—in the corresponding complementary regions of the target protein. The (R)-enantiomer, being a mirror image, would be unable to achieve this optimal fit, resulting in weaker binding or a complete lack of interaction.

The synthesis of this compound, therefore, requires stringent stereochemical control to produce the desired enantiomer in high purity. Modern asymmetric synthesis methods are employed to ensure that the final product is enantiomerically pure, which is a crucial aspect of developing safe and effective therapeutic agents. The study of chiral recognition mechanisms, often aided by computational modeling, helps to rationalize the observed differences in activity between enantiomers and reinforces the importance of producing single-enantiomer drugs. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide mass accuracy in the sub-ppm range, allowing for the unambiguous assignment of the elemental composition. nih.gov For the target compound with a molecular formula of C₈H₁₆N₂O₂, the expected monoisotopic mass is 172.1212 g/mol . HRMS can readily confirm this with high precision.

Beyond molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways, which provides structural confirmation. Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragmentation patterns would include the cleavage of the amide bond, loss of the ethyl group from the butanoyl chain, and characteristic cleavages of the morpholine (B109124) ring.

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Adduct | Formula | Calculated m/z | Predicted Fragment Ions (m/z) | Fragment Description |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₇N₂O₂⁺ | 173.1285 | 116.0706 | Loss of the butan-2-amine moiety |

| 86.0600 | Morpholine ring fragment | |||

| 70.0651 | Butan-2-amine fragment | |||

| [M+Na]⁺ | C₈H₁₆N₂O₂Na⁺ | 195.1104 | - | - |

Data is predictive and based on the compound's structure. PubChem provides similar predicted data for the racemic mixture. uni.lu

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for the full assignment of all proton and carbon signals of this compound.

The ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methine proton at the chiral center, the primary amine protons, and the diastereotopic protons of the morpholine ring. Similarly, the ¹³C NMR spectrum would display eight unique carbon signals corresponding to the carbonyl carbon, the chiral methine carbon, and the carbons of the ethyl and morpholine moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Carbonyl (C=O) | - | ~173 |

| Chiral Center (CH) | ~3.5 | ~55 |

| CH₂ (ethyl) | ~1.6 | ~25 |

| CH₃ (ethyl) | ~0.9 | ~10 |

| NH₂ | ~2.0 (broad) | - |

| Morpholine (O-CH₂) | ~3.7 | ~67 |

| Morpholine (N-CH₂) | ~3.5 | ~45 |

Predicted values are based on typical chemical shifts for similar functional groups and structures. chemicalbook.comdocbrown.info

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show a clear correlation between the methyl protons and the methylene (B1212753) protons of the ethyl group, and between the methylene protons and the methine proton at the chiral center.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the methine proton (CH) to the carbonyl carbon (C=O) and from the morpholine protons to the carbonyl carbon, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining stereochemistry by identifying protons that are close in space. For this compound, NOESY could reveal correlations between the methine proton at the chiral center and specific protons on the morpholine ring, providing insights into the preferred conformation around the amide bond.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.). mdpi.com

This separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times. For HPLC, polysaccharide-based CSPs are commonly employed. For GC, cyclodextrin-based capillary columns are often used, sometimes after derivatization of the analyte to increase its volatility. nih.gov A successful chiral separation would show two distinct peaks in the chromatogram, one for the (2S)-enantiomer and one for the (2R)-enantiomer. The enantiomeric excess is calculated from the relative peak areas.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Hexane/Isopropanol with a basic additive |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected tR (S) | ~8.5 min |

| Expected tR (R) | ~10.2 min |

These parameters are illustrative and would require optimization for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

For this compound, this technique would provide an unambiguous confirmation of the (S)-configuration at the chiral center. Furthermore, it would reveal crucial information about its solid-state conformation, such as the bond lengths, bond angles, and torsion angles. For instance, it would likely confirm that the morpholine ring adopts a stable chair conformation. nih.gov Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the macroscopic properties of the solid material.

Table 4: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| Absolute Configuration | Confirmed as (S) |

| Morpholine Conformation | Chair |

| Intermolecular Interactions | Hydrogen bonding via N-H donors |

Data is hypothetical, based on typical structures of similar organic molecules. nih.gov

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption of IR radiation or the inelastic scattering of monochromatic light, respectively, which correspond to the vibrational modes of the molecule. rsc.orgrsc.org

The IR and Raman spectra of this compound would exhibit characteristic bands confirming its structure. The tertiary amide C=O stretch is typically a very strong band in the IR spectrum. The N-H stretching vibrations of the primary amine would appear as distinct bands in the 3300-3500 cm⁻¹ region. The C-O-C stretch of the morpholine ether linkage would also be a prominent feature. core.ac.ukmdpi.com

Table 5: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium | Weak |

| C-H Stretch | Alkyl | 2850 - 3000 | Strong | Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1680 | Strong | Medium |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium | Weak |

| C-O-C Stretch | Ether (Morpholine) | 1070 - 1150 | Strong | Medium |

| C-N Stretch | Amine/Amide | 1020 - 1250 | Medium | Medium |

Frequency ranges are based on standard vibrational spectroscopy correlation tables. core.ac.ukresearchgate.net

Future Research Directions and Unexplored Potential of 2s 2 Amino 1 Morpholin 4 Yl Butan 1 One

Development of Green Chemistry Approaches for (2S)-2-amino-1-(morpholin-4-yl)butan-1-one Synthesis

Traditional amide bond formation often relies on coupling reagents that generate significant chemical waste. Future research should prioritize the development of green and sustainable synthetic routes to this compound. Modern synthetic methods for producing morpholine (B109124) derivatives from 1,2-amino alcohols often involve inefficient processes. chemrxiv.orgnih.govchemrxiv.org A promising avenue is the exploration of redox-neutral protocols that are simple, high-yielding, and use inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org

One potential green approach involves the direct enzymatic synthesis of the amide bond between (S)-2-aminobutanoic acid and morpholine. Biocatalysts, such as engineered ligases or lipases, could facilitate this reaction in aqueous media or green solvents, minimizing the need for harsh conditions and protecting groups. Enzymatic strategies for amide bond formation can proceed through various mechanisms, including ATP-dependent pathways that generate acylphosphate intermediates or ATP-independent transacylation. nih.gov

Another sustainable strategy could adapt recent advancements in morpholine synthesis, such as the annulation of 1,2-amino alcohols. chemrxiv.org While the target compound is an amide rather than the morpholine ring itself, the principles of atom economy and waste reduction from these methods are highly relevant. For example, catalytic methods that avoid stoichiometric activating agents and utilize recyclable catalysts would represent a significant improvement. A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and tBuOK highlights a move toward more environmentally friendly synthesis in this area. nih.gov

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry enables the rapid synthesis of a large number of diverse compounds, which is essential for drug discovery and high-throughput screening. nih.govwikipedia.org The structure of this compound makes it an ideal building block for inclusion in combinatorial libraries. Its primary amine serves as a key functional handle for further reactions.

Using solid-phase synthesis techniques, such as the split-and-pool method, this compound can be attached to a resin support. wikipedia.orgjove.com The free primary amine can then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a large library of N-acylated, N-sulfonylated, or N-ureido derivatives, respectively. researchgate.net This approach has been successfully used to prepare vast peptidomimetic libraries where amino acid scaffolds are systematically modified. nih.gov

The integration of this chiral building block would introduce specific three-dimensional structural constraints into the library members, potentially leading to higher affinity and selectivity for biological targets. jove.com The resulting "one-bead one-compound" (OBOC) libraries could be screened against various biological targets to identify novel bioactive molecules. nih.gov

Exploration of this compound Derivatives in Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. Analogues of amino acids are widely used as probes to investigate protein-protein interactions and biological mechanisms. acs.org Derivatives of this compound could be developed into novel probes by incorporating reporter groups.

Potential Probe Designs:

Fluorescent Probes: The primary amine of the parent compound could be functionalized with a fluorophore, such as a BODIPY or pyrroloquinoline derivative. nih.govbiorxiv.org Such probes could be used to visualize the localization of specific enzymes or receptors that bind to the morpholine amide scaffold. The development of probes that produce a unique photophysical response upon coupling to a biological target is a key area of research. biorxiv.org

Affinity-Based Probes: The molecule could be appended with a biotin (B1667282) tag, allowing for the isolation and identification of binding partners from complex biological mixtures via affinity purification and mass spectrometry.

Covalent Probes: By incorporating a reactive "warhead" (e.g., an acrylamide (B121943) or fluoromethylketone) onto the core structure, derivatives could be designed to form covalent bonds with specific amino acid residues, such as cysteine or lysine, in a target protein. acs.org This would enable permanent labeling and functional characterization of the target.

These probes could leverage the structural features of the parent compound to achieve specific targeting within the cellular environment.

Hypothetical Applications in Materials Science or Polymer Chemistry

The unique structural features of this compound suggest several hypothetical applications in materials science and polymer chemistry.

Chiral Polymers: As a chiral monomer, this compound could be polymerized to create novel chiral polymers. The presence of the stereocenter could induce the formation of helical polymer structures with specific chiroptical properties. mdpi.com Such materials could have applications in chiral chromatography, asymmetric catalysis, or as sensors for other chiral molecules. Polymer-supported chiral lithium amides, for instance, have been used in asymmetric deprotonation reactions and can be recycled and reused. nih.gov The amide groups within the polymer backbone could provide thermal stability and a high degree of crystallinity, similar to polyamides like nylon. numberanalytics.com

Functional Polymer Additives: The morpholine moiety is known for its use as a corrosion inhibitor and emulsifying agent. nih.govnih.gov Incorporating this compound or its derivatives as an additive could impart these functional properties to existing polymers.

Self-Assembling Materials: The combination of a chiral center, a hydrogen-bonding amine group, and a polar morpholine amide could promote the self-assembly of derivatives into ordered supramolecular structures, such as gels, liquid crystals, or nanofibers. mdpi.com These materials could find applications in drug delivery, tissue engineering, or as templates for the synthesis of inorganic nanomaterials.

Investigation of Theoretical Biological Interaction Mechanisms for Derivatives of this compound

While the biological activity of this compound itself is not established, its structural components—a chiral amino acid derivative and a morpholine ring—are common in many bioactive molecules. e3s-conferences.org This allows for the formulation of hypotheses regarding the potential biological interaction mechanisms of its derivatives.

The amide linkage in this compound makes it a peptidomimetic, suggesting that its derivatives could function as enzyme inhibitors, particularly for proteases. nih.gov

Competitive Inhibition: Derivatives could be designed to mimic the natural substrate of a target enzyme, binding reversibly to the active site and competing with the endogenous substrate. wikipedia.orglibretexts.org For example, by modifying the side chain and N-terminus, the molecule could be tailored to fit the active site of a specific serine or cysteine protease.

Irreversible Inhibition: As mentioned in the context of chemical probes, incorporating an electrophilic group could transform a derivative into an irreversible inhibitor that forms a covalent bond with a nucleophilic residue in the enzyme's active site. libretexts.org This mechanism is utilized by many drugs to achieve potent and long-lasting inhibition.

Allosteric Inhibition: It is also conceivable that derivatives could bind to an allosteric site on an enzyme, a location distinct from the active site. wikipedia.org This binding would induce a conformational change in the enzyme, reducing its catalytic efficiency. teachmephysiology.com

The morpholine ring is a well-known heterocycle in medicinal chemistry, particularly for central nervous system (CNS) active drugs. acs.orgnih.gov Its presence can improve pharmacokinetic properties like water solubility and brain permeability. nih.govresearchgate.net The morpholine moiety can also participate directly in receptor binding. acs.org

Neuroreceptor Modulation: Morpholine-containing compounds are known to interact with a variety of neuroreceptors, including cannabinoid, dopamine, and glutamate (B1630785) receptors. nih.govacs.org Derivatives of this compound could be synthesized and screened for activity at these receptors. The chiral center and the amino acid-like backbone could provide additional points of interaction, leading to novel selectivity profiles.

Scaffold for Pharmacophore Elaboration: The core structure can act as a scaffold to correctly position other chemical groups (pharmacophores) for optimal interaction with a receptor binding pocket. nih.govresearchgate.net The primary amine provides a convenient point for adding diversity elements that could target specific receptor subtypes. For instance, aryl-morpholine structures have been identified as pharmacophores that interact with the PI3K kinase family. acs.org

Future research in these areas could unlock the full potential of this compound as a valuable scaffold in chemistry, biology, and materials science.

Q & A

Q. Q1. How can the crystal structure of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one be determined experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use the SHELX system (SHELXS/SHELXD for structure solution and SHELXL for refinement) to resolve hydrogen bonding and morpholine ring puckering. The program employs direct methods for phase determination and least-squares refinement for atomic coordinates .

- Validation: Cross-validate results with ORTEP-III (via WinGX suite) for thermal ellipsoid visualization and geometric parameter analysis (e.g., bond angles, torsion angles) .

- Data Interpretation: Apply Cremer-Pople puckering parameters to quantify non-planarity of the morpholine ring .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Refer to safety data sheets (SDS) indicating acute oral toxicity (H302), skin irritation (H315), and reproductive toxicity (H360). Use fume hoods, nitrile gloves, and full-face shields during synthesis .

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) and neutralize residues with 10% acetic acid before disposal .

- Regulatory Compliance: Ensure compliance with REACH SVHC obligations (e.g., reporting if present above 0.1% w/w in articles) due to its classification as a reproductive toxicant .

Q. Q3. How is the compound characterized for purity and stereochemical integrity?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate with LC-MS for mass confirmation .

- Spectroscopy: H/C NMR to confirm stereochemistry at C2 (S-configuration) and morpholine ring conformation. Compare with reference data from pharmacopeial standards .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in crystallographic data for morpholine-containing compounds?

Methodological Answer:

- Data Reconciliation: Investigate thermal motion artifacts (e.g., using SHELXL's restraints for disordered atoms) and compare with DFT-optimized geometries .

- Case Study: If morpholine puckering amplitudes differ across studies, analyze whether solvent effects (e.g., polar protic vs. aprotic) influence ring flexibility .

- Validation: Cross-reference with alternative techniques like neutron diffraction or dynamic NMR to assess ring dynamics .

Q. Q5. What strategies optimize the synthesis of enantiopure (2S)-configured derivatives?

Methodological Answer:

- Chiral Auxiliaries: Employ Evans oxazolidinones or tert-butanesulfinamide to control stereochemistry during α-amination .

- Catalysis: Use asymmetric organocatalysts (e.g., proline derivatives) for enantioselective formation of the morpholine-ketone bond .

- Scale-Up Challenges: Monitor for racemization during workup (e.g., via pH control in aqueous extraction steps) .

Q. Q6. How does the compound’s reproductive toxicity impact its use in biomedical research?

Methodological Answer:

- Risk Assessment: Follow OECD Test Guideline 421/422 for in vivo studies on fertility and developmental toxicity. Prioritize in vitro alternatives (e.g., zebrafish embryo assays) to minimize ethical concerns .

- Mitigation: Substitute with structurally analogous, non-SVHC photoinitiators (e.g., non-morpholine derivatives) in UV-curing applications .

- Regulatory Reporting: Document usage in line with EU REACH Article 33 obligations for SVHC-containing mixtures .

Q. Q7. What analytical methods quantify degradation products in UV-curing formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.